molecular formula C13H14N2O6S B602046 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid CAS No. 1357477-99-6

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid

Cat. No. B602046
M. Wt: 326.33
InChI Key:
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Description

The compound “2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfopropanoic acid group . The exact structure can be determined using techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 367.31600, a density of 1.5±0.1 g/cm3, a boiling point of 633.5±55.0 °C at 760 mmHg, and a flash point of 336.9±31.5 °C . The compound’s exact mass is 367.09200, and it has a LogP of 3.40 .

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c1-8-10(13(2,12(17)18)22(19,20)21)11(16)15(14-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTXNUZKOOCRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(C)(C(=O)O)S(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855974
Record name 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid

CAS RN

1357477-99-6
Record name 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Reactant of Route 2
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Reactant of Route 3
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Reactant of Route 5
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Reactant of Route 6
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid

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